2-(Bromomethyl)-3-fluoropyridine CAS number and properties
2-(Bromomethyl)-3-fluoropyridine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-3-fluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, particularly the presence of a reactive bromomethyl group and an electron-withdrawing fluorine atom on the pyridine ring, make it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the construction of novel compounds with desired biological activities. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
2-(Bromomethyl)-3-fluoropyridine is typically available as a high-purity solid or liquid, depending on the supplier.[1] Key identifying and physical properties are summarized in the table below. It is important to note that some physical properties, such as boiling point and density, are often reported as predicted values and should be treated as estimates.
| Property | Value | Reference |
| CAS Number | 122307-44-2 | [2] |
| Molecular Formula | C₆H₅BrFN | [2] |
| Molecular Weight | 190.01 g/mol | [2] |
| IUPAC Name | 2-(Bromomethyl)-3-fluoropyridine | |
| Boiling Point | 187.8±25.0 °C (Predicted) | |
| Density | 1.632±0.06 g/cm³ (Predicted) | |
| Purity | Typically ≥95% | [2] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |
Synthesis and Reactivity
While specific, detailed industrial synthesis protocols for 2-(Bromomethyl)-3-fluoropyridine are often proprietary, its preparation can be inferred from established synthetic methodologies for related halogenated pyridines. A plausible synthetic route involves the radical bromination of 3-fluoro-2-methylpyridine. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like chlorobenzene.[3]
The reactivity of 2-(Bromomethyl)-3-fluoropyridine is dominated by the lability of the bromine atom in the methyl group, making it an excellent electrophile for nucleophilic substitution reactions. The fluorine atom at the 3-position influences the electronic properties of the pyridine ring, potentially affecting reaction rates and regioselectivity in subsequent transformations.
Logical Workflow for Synthesis
The following diagram illustrates a general logical workflow for the synthesis of 2-(Bromomethyl)-3-fluoropyridine from a suitable precursor.
Caption: General workflow for the synthesis of 2-(Bromomethyl)-3-fluoropyridine.
Applications in Drug Discovery
The primary utility of 2-(Bromomethyl)-3-fluoropyridine lies in its role as a versatile building block for the synthesis of pharmacologically active compounds.[4] The 3-fluoropyridine moiety is a common structural motif in many modern pharmaceuticals due to the ability of the fluorine atom to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[5][6]
This intermediate is particularly useful for introducing the (3-fluoro-pyridin-2-yl)methyl group into a target molecule. This is typically achieved through the reaction of the bromomethyl group with a nucleophile, such as an amine, alcohol, or thiol, on another molecule. This synthetic strategy is widely employed in the development of various therapeutic agents, including kinase inhibitors.[7][8][9][10]
Experimental Protocol: Nucleophilic Substitution (General)
A general procedure for the reaction of 2-(Bromomethyl)-3-fluoropyridine with a nucleophile is as follows:
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Dissolution: Dissolve the nucleophilic starting material (e.g., an amine or phenol, 1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
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Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate, 1.5-2.0 equivalents) to the solution to facilitate the deprotonation of the nucleophile.
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Addition of Electrophile: Slowly add a solution of 2-(Bromomethyl)-3-fluoropyridine (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired compound.
Signaling Pathway Involvement
Since 2-(Bromomethyl)-3-fluoropyridine is a synthetic intermediate, it does not directly interact with biological signaling pathways. However, the compounds synthesized from it are often designed to target specific biological molecules, such as protein kinases, which are critical components of intracellular signaling cascades that regulate cell growth, proliferation, and survival.[9] Dysregulation of these pathways is a hallmark of diseases like cancer, making kinase inhibitors a major class of therapeutic agents.[10]
The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by a drug synthesized using 2-(Bromomethyl)-3-fluoropyridine as a building block.
Caption: A generic kinase signaling pathway targeted by inhibitors.
Safety and Handling
Expected Hazards (based on analogous compounds):
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Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Handling and Storage Recommendations:
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Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[2]
Conclusion
2-(Bromomethyl)-3-fluoropyridine is a valuable and reactive chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. Its utility as a building block for introducing the 3-fluoropyridine moiety enables the development of novel compounds with potentially enhanced biological activity and improved pharmacokinetic properties. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its likely hazardous nature. The continued importance of fluorinated heterocycles in medicinal chemistry ensures that 2-(Bromomethyl)-3-fluoropyridine will remain a relevant and sought-after synthetic tool.
References
- 1. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 2. 2-(bromomethyl)-3-fluoropyridine - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 3. US5750728A - Process for the preparation of aromatic bromomethyl compounds - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. atimaterials.com [atimaterials.com]
